molecular formula C15H22N4S B7543164 N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

Cat. No. B7543164
M. Wt: 290.4 g/mol
InChI Key: YTINDKYIMKLXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine, also known as CPPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPD is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of excitotoxicity. This compound has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is its selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are a number of future directions for the study of N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the role of NMDA receptors in pain perception and addiction, and to develop more selective and potent NMDA receptor antagonists for use in scientific research and clinical practice.

Synthesis Methods

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can be synthesized through a multi-step process involving the reaction of cyclohexylamine, 2-chlorothiophene, and 2-cyanopyrimidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, this compound has been used to study the mechanisms of synaptic plasticity, learning, and memory formation. This compound has also been used to investigate the role of NMDA receptors in pain perception, addiction, and neurodegenerative diseases.

properties

IUPAC Name

N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4S/c1-2-5-12(6-3-1)16-8-4-9-17-14-13-7-10-20-15(13)19-11-18-14/h7,10-12,16H,1-6,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTINDKYIMKLXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCNC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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